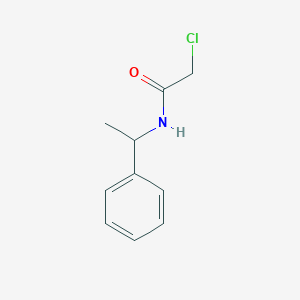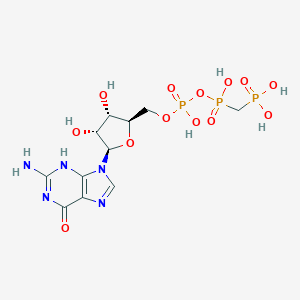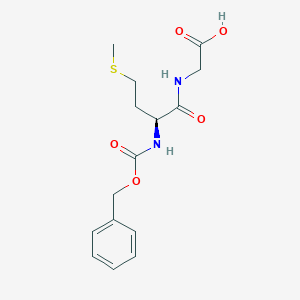
Z-L-Methionyl glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Methionyl glycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. Methionine is an essential amino acid, meaning it must be obtained through diet, and it plays a critical role in various physiological functions. Glycine, on the other hand, is the simplest amino acid and is involved in numerous metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Methionyl glycine typically involves the coupling of methionine and glycine. One common method is the use of peptide synthesis techniques, where the carboxyl group of methionine is activated and then coupled with the amino group of glycine. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes. Methionine can be produced by microbial fermentation, followed by enzymatic conversion to the desired dipeptide. This method is eco-sustainable and can be optimized through strain development and enzyme engineering .
Chemical Reactions Analysis
Types of Reactions: Z-L-Methionyl glycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various coupling reagents like DCC and NHS are used for peptide bond formation
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Peptide derivatives with modified amino or carboxyl groups.
Scientific Research Applications
Z-L-Methionyl glycine has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and protein structure.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine and its involvement in various physiological processes.
Industry: Used in the production of nutritional supplements and as a feed additive
Mechanism of Action
The mechanism of action of Z-L-Methionyl glycine involves its incorporation into proteins during synthesis. Methionine serves as a methyl donor in transmethylation reactions, which are crucial for various metabolic processes. Glycine acts as a precursor for the synthesis of other amino acids and is involved in the formation of collagen and other proteins .
Comparison with Similar Compounds
L-Methionyl-L-glycine: Another dipeptide with similar properties.
L-Glycyl-L-methionine: An isomeric dipeptide with glycine and methionine in reverse order.
Uniqueness: Z-L-Methionyl glycine is unique due to its specific sequence and the presence of the Z-protecting group, which can influence its reactivity and stability. This compound is often used in studies to understand the role of methionine in protein synthesis and its potential therapeutic applications .
Properties
IUPAC Name |
2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXGVZPVRHHBX-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
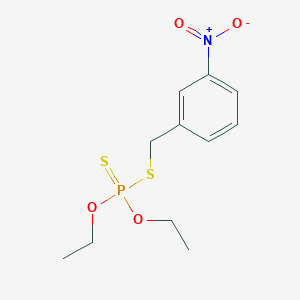

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
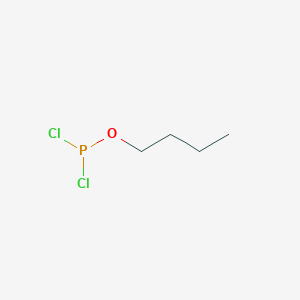


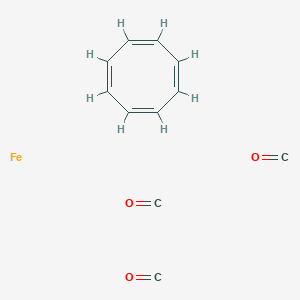

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
